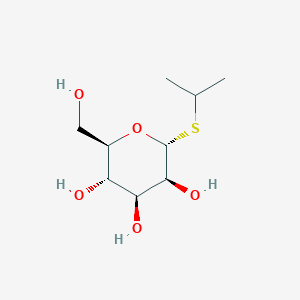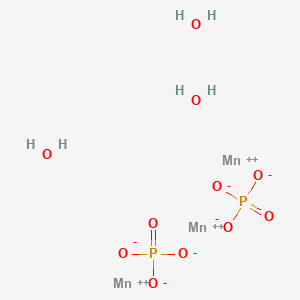
Reddingite (Mn3(PO4)2.3H2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reddingite, with the chemical formula Mn3(PO4)2·3H2O , is a rare manganese phosphate mineral. It typically forms as a secondary mineral in phosphate-rich granite pegmatites and is often associated with other phosphate minerals such as triphylite, lithiophilite, and fairfieldite . Reddingite is named after its type locality in Redding, Connecticut, USA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reddingite can be synthesized in the laboratory by mixing manganese chloride (MnCl2) with sodium phosphate (Na3PO4) in an aqueous solution. The reaction typically occurs at room temperature, leading to the spontaneous precipitation of Mn3(PO4)2·3H2O . The reaction can be represented as follows: [ 3MnCl_2 + 2Na_3PO_4 + 3H_2O \rightarrow Mn_3(PO_4)_2 \cdot 3H_2O + 6NaCl ]
Industrial Production Methods
Industrial production methods for reddingite are not well-documented due to its rarity and limited commercial applications. the synthesis process in a controlled laboratory environment can be scaled up for industrial purposes if needed.
Análisis De Reacciones Químicas
Types of Reactions
Reddingite undergoes various chemical reactions, including:
Oxidation: Reddingite can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to lower oxidation state manganese compounds.
Substitution: Manganese ions in reddingite can be substituted with other metal ions such as iron (Fe) to form similar compounds like phosphoferrite.
Common Reagents and Conditions
Common reagents used in reactions involving reddingite include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The reactions typically occur under standard laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reddingite can produce manganese dioxide (MnO2), while reduction can yield manganese(II) oxide (MnO).
Aplicaciones Científicas De Investigación
Reddingite has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which reddingite exerts its effects varies depending on its application. In catalysis, the flexible ligation and less-ordered manganese geometry in reddingite facilitate the oxidation of manganese(II) to higher oxidation states, enhancing its catalytic performance . In biomedicine, reddingite nanoparticles activate antigen-presenting cells through the cGAS-STING pathway, boosting immune responses .
Comparación Con Compuestos Similares
Reddingite is part of the phosphoferrite group of minerals, which includes similar compounds such as:
Phosphoferrite (Fe3(PO4)2·3H2O): Contains iron instead of manganese.
Correianevesite (Fe2+Mn2+(PO4)2·3H2O): A mixed iron-manganese phosphate mineral.
Reddingite is unique due to its specific manganese content and its formation in phosphate-rich granite pegmatites. Its distinct crystal structure and chemical properties make it valuable for specific scientific applications.
Propiedades
Número CAS |
1319-14-8 |
|---|---|
Fórmula molecular |
H6Mn3O11P2 |
Peso molecular |
408.80 g/mol |
Nombre IUPAC |
manganese(2+);diphosphate;trihydrate |
InChI |
InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |
Clave InChI |
ZDYZMYQJLNVNHK-UHFFFAOYSA-H |
SMILES canónico |
O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
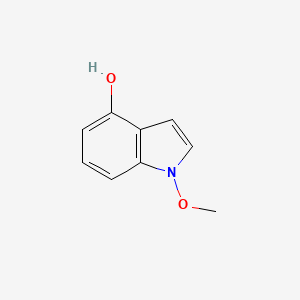
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

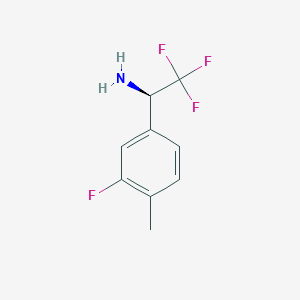
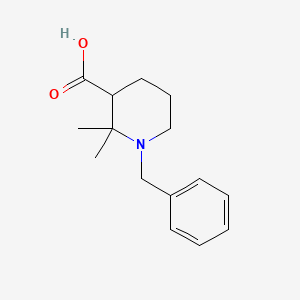

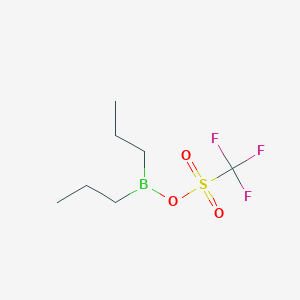
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
